Propan-2-yl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate
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Overview
Description
Propan-2-yl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a cyanoethyl group, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.
Introduction of the cyanoethyl group: The cyanoethyl group is introduced through a nucleophilic substitution reaction using a suitable cyanoethylating agent.
Attachment of the methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a methoxyphenyl halide under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or other alkoxides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Propan-2-yl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulating signaling pathways: The compound may influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Propan-2-yl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Propan-2-yl 1-(2-cyanoethyl)-3-(4-hydroxyphenyl)pyrazole-4-carboxylate: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.
Propan-2-yl 1-(2-cyanoethyl)-3-(4-chlorophenyl)pyrazole-4-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(2)23-17(21)15-11-20(10-4-9-18)19-16(15)13-5-7-14(22-3)8-6-13/h5-8,11-12H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMHXZABKBTVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN(N=C1C2=CC=C(C=C2)OC)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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